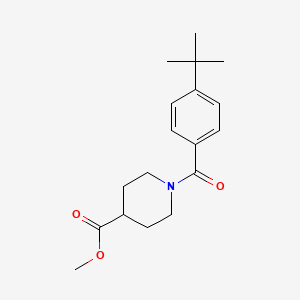
2-hydroxy-4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide
Vue d'ensemble
Description
2-hydroxy-4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide, also known as JNJ-5207852, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation and inflammation.
Applications De Recherche Scientifique
2-hydroxy-4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide has been investigated for its potential therapeutic applications in the treatment of pain, inflammation, and other conditions. TRPV1 receptors are involved in the perception of pain and inflammation, and this compound has been shown to block the activity of these receptors in preclinical studies. It has also been investigated for its potential use in the treatment of gastrointestinal disorders, such as irritable bowel syndrome.
Mécanisme D'action
Mode of Action
It’s known that the 2-hydroxy-4-methoxybenzyl (hmb) backbone modification can prevent amide bond-mediated side-reactions . This suggests that the compound might interact with its targets by forming stable bonds, thereby modulating their activity.
Biochemical Pathways
Given its structural similarity to labetalol , it might influence the adrenergic signaling pathway, which plays a crucial role in cardiovascular function.
Pharmacokinetics
Its structural similarity to labetalol suggests it might have similar pharmacokinetic properties, including absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys.
Result of Action
The hmb backbone modification can improve the synthesis of long and challenging peptides and proteins , suggesting that the compound might have a role in protein synthesis or modification.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and is readily available. It has also been shown to have a favorable safety profile in preclinical studies. However, there are some limitations to its use in lab experiments. It is a non-selective antagonist of the TRPV1 receptor, which may limit its specificity for certain applications. In addition, further research is needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several potential future directions for research on 2-hydroxy-4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide. One area of interest is its potential use in the treatment of chronic pain conditions, such as neuropathic pain. Another area of interest is its potential use in the treatment of inflammatory bowel disease. In addition, further research is needed to determine the optimal dosage and administration route for this compound, as well as its potential for drug-drug interactions. Overall, this compound has shown promise as a potential therapeutic agent for the treatment of pain and inflammation, and further research is needed to fully explore its potential applications.
Propriétés
IUPAC Name |
2-hydroxy-4-methoxy-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(8-9-14-6-4-3-5-7-14)19-18(21)16-11-10-15(22-2)12-17(16)20/h3-7,10-13,20H,8-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEHPKQKXHMIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329599 | |
| Record name | 2-hydroxy-4-methoxy-N-(4-phenylbutan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
864717-90-8 | |
| Record name | 2-hydroxy-4-methoxy-N-(4-phenylbutan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{4-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3953145.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3953156.png)

![N-(4-sec-butylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B3953175.png)

![1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3953192.png)

![2,2'-[(2-butoxy-5-methylbenzyl)imino]diethanol hydrochloride](/img/structure/B3953207.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3953210.png)
